Bax inhibitor peptide P5

Description

Context of Programmed Cell Death and Apoptosis Mechanisms

Programmed cell death (PCD) is a fundamental and highly regulated process essential for the normal development, tissue homeostasis, and elimination of damaged or potentially harmful cells in multicellular organisms. cellsignal.comscielo.org Apoptosis is a distinct and well-characterized form of PCD, marked by a series of specific morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. cellsignal.com This process is executed by a family of cysteine proteases called caspases, which, upon activation, cleave a host of cellular substrates, leading to the orderly dismantling of the cell. nih.gov

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. cellsignal.commdpi.com The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, while the intrinsic pathway is activated by various intracellular stress signals such as DNA damage or growth factor withdrawal. cellsignal.com A critical event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. aacrjournals.org This release is a point of no return, committing the cell to apoptosis. aacrjournals.org

Overview of BCL-2 Family Proteins in Apoptosis Regulation

The BCL-2 (B-cell lymphoma 2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint by controlling MOMP. aacrjournals.orgnih.govwikipedia.org This family consists of both anti-apoptotic (pro-survival) and pro-apoptotic members. nih.gov The balance between these opposing factions determines a cell's susceptibility to apoptotic stimuli.

The BCL-2 family is characterized by the presence of one or more BCL-2 homology (BH) domains (BH1, BH2, BH3, and BH4). wikipedia.orgresearchgate.net

Anti-apoptotic proteins , such as BCL-2 itself, BCL-XL, BCL-W, MCL-1, and A1, possess all four BH domains. They function by sequestering their pro-apoptotic counterparts, thereby preventing the initiation of MOMP. nih.govresearchgate.net

Pro-apoptotic proteins are further divided into two sub-groups:

The effector proteins , BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer), are multidomain proteins that, upon activation, oligomerize at the mitochondrial outer membrane to form pores, leading to MOMP. nih.govnih.gov

The BH3-only proteins , such as BIM, PUMA, and NOXA, act as sensors of cellular stress. nih.gov They promote apoptosis either by directly activating BAX and BAK or by neutralizing the anti-apoptotic BCL-2 proteins, thereby liberating the effectors. aacrjournals.org

Identification and Derivation of Bax Inhibitor Peptides

The discovery of Bax inhibitor peptides stems from research into the protein Ku70, a component of the DNA repair machinery.

Origin from Ku70 Protein's Bax-Binding Domain

Ku70, traditionally known for its role in non-homologous end-joining of DNA double-strand breaks, was discovered to have a novel cytoplasmic function in regulating apoptosis. psu.edunih.gov Studies revealed that Ku70 can directly bind to BAX in the cytoplasm, sequestering it and preventing its translocation to the mitochondria, a critical step for BAX to exert its pro-apoptotic function. psu.eduresearchgate.netmdpi.com This interaction is regulated by post-translational modifications, such as acetylation, which can cause Ku70 to release BAX, allowing apoptosis to proceed. nih.govresearchopenworld.com

The specific region of Ku70 responsible for this interaction was mapped to a domain within its C-terminus. nih.govresearchopenworld.com This Bax-binding domain of Ku70 became the blueprint for the design of synthetic peptides aimed at mimicking this natural inhibitory function. psu.edunih.gov

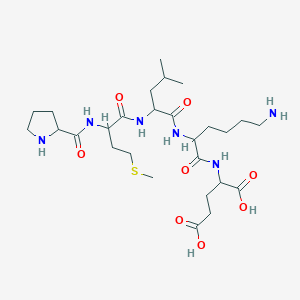

P5 as a Cell-Permeable Pentapeptide (PMLKE sequence)

From the Bax-binding domain of human Ku70, a series of short peptides were designed and tested for their ability to inhibit BAX. nih.gov Among these, a five-amino-acid peptide, or pentapeptide, was identified as a potent inhibitor. nih.gov This peptide, designated Bax Inhibitor Peptide P5 (BIP P5), has the amino acid sequence Pro-Met-Leu-Lys-Glu (PMLKE). rndsystems.com

Crucially, BIP P5 was found to be cell-permeable, meaning it can cross the cell membrane to reach its intracellular target, BAX. psu.eduadooq.com This property is a significant advantage for its potential use as a research tool and therapeutic agent. Once inside the cell, BIP P5 is designed to bind to BAX, thereby preventing its activation and subsequent translocation to the mitochondria, ultimately inhibiting the apoptotic cascade. adooq.comadooq.com Other Bax-inhibiting peptides have also been derived from the Ku70 of different species, such as VPTLK from mice and VPALR from rats. nih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

2-[[6-amino-2-[[4-methyl-2-[[4-methylsulfanyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQGZEPUTWPXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action

The primary mechanism of Bax inhibitor peptide P5 revolves around its ability to directly interfere with the pro-apoptotic functions of the Bax protein. This interference occurs at several key stages of the apoptotic cascade, ultimately preventing the execution of cell death.

Inhibition of Bax Translocation to Mitochondria

Under normal physiological conditions, the Bax protein resides in the cytosol in an inactive state. biocrick.comacademie-sciences.fr Upon receiving an apoptotic stimulus, Bax undergoes a conformational change that triggers its translocation from the cytosol to the outer mitochondrial membrane. biocrick.comnih.govembopress.org this compound is a cell-permeable, synthetic peptide designed to specifically block this critical step. adooq.comadooq.com It was developed based on the Bax-binding domain of human Ku70, a protein known to suppress the mitochondrial translocation of Bax. nih.govadooq.comnih.gov By preventing Bax from reaching the mitochondria, the peptide effectively halts a crucial initiating event in the intrinsic apoptotic pathway. biocrick.comadooq.com This inhibitory action has been observed in various cell lines, where the peptide protects cells from apoptosis induced by stimuli such as UVC radiation and staurosporine. biocrick.comlookchem.com The efficacy of the peptide is dependent on the presence of Bax, as it does not prevent apoptosis in Bax-deficient cells, confirming its specific mechanism of action. biocrick.comlookchem.com

Disruption of Ku70-Bax Protein-Protein Interaction

The anti-apoptotic protein Ku70 functions, in part, by binding to Bax and sequestering it in the cytosol, thereby preventing its activation and translocation to the mitochondria. plos.orgpsu.edu The interaction between Ku70 and Bax is a key regulatory point in cell survival. plos.org this compound is designed from the Bax-binding domain of Ku70. adooq.comadooq.comnih.gov Research on the closely related Bax inhibitor peptide V5, which shares a similar design and function, has shown that it inhibits the interaction between endogenous Bax and Ku70 in a dose-dependent manner. biocrick.comapexbt.com By mimicking the Bax-binding region of Ku70, the peptide likely competes with Ku70 for Bax binding, thereby disrupting this natural protein-protein interaction and keeping Bax in an inactive state.

Modulation of Mitochondrial Outer Membrane Permeabilization (MOMP)

The translocation of activated Bax to the mitochondria leads to its oligomerization, forming pores in the outer mitochondrial membrane. academie-sciences.frembopress.org This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is considered a point-of-no-return in the apoptotic pathway. nih.govresearchgate.net MOMP allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov By inhibiting the initial translocation of Bax to the mitochondria, this compound effectively prevents the downstream events of Bax oligomerization and subsequent MOMP. researchgate.net This modulation is a direct consequence of its primary inhibitory action on Bax translocation.

Downstream Apoptotic Pathway Inhibition

The prevention of MOMP by this compound leads to the blockade of subsequent downstream events in the apoptotic cascade.

One of the most critical consequences of MOMP is the release of cytochrome c from the mitochondria into the cytosol. nih.govaacrjournals.org In the cytosol, cytochrome c is a key component in the formation of the apoptosome, a protein complex that activates initiator caspases. This compound has been shown to effectively block Bax-mediated cytochrome c release. biocrick.comlookchem.comresearchgate.net This prevention is a direct result of maintaining the integrity of the outer mitochondrial membrane by inhibiting Bax translocation.

The release of cytochrome c and the subsequent formation of the apoptosome trigger a cascade of proteolytic enzymes called caspases. nih.gov This cascade culminates in the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. nih.gov Studies have demonstrated that this compound significantly inhibits the activation of caspases, including caspase-3, that is triggered by apoptotic stimuli. biocrick.comlookchem.com This attenuation of caspase activity is a direct downstream effect of the peptide's ability to prevent cytochrome c release.

| Mechanism Stage | Effect of this compound | Supporting Findings |

| Bax Translocation | Inhibits movement of Bax from cytosol to mitochondria. | Designed from the Bax-binding domain of Ku70, it prevents Bax from reaching the mitochondria, a key initial step in apoptosis. nih.govadooq.comnih.gov |

| MOMP | Prevents the permeabilization of the outer mitochondrial membrane. | By blocking Bax translocation, the peptide prevents the formation of Bax-induced pores in the mitochondrial membrane. researchgate.net |

| Cytochrome c Release | Blocks the release of cytochrome c into the cytosol. | Maintains mitochondrial membrane integrity, thus preventing the escape of apoptogenic factors. biocrick.comlookchem.comresearchgate.net |

| Caspase Activation | Attenuates the activation of downstream caspases (e.g., Caspase-3). | By preventing cytochrome c release, it halts the signaling cascade that leads to the activation of executioner caspases. biocrick.comlookchem.com |

Interactions within the BCL-2 Family Regulatory Network

The BCL-2 family of proteins consists of both pro-apoptotic members (like Bax, Bak, and Bad) and anti-apoptotic members (like Bcl-2 and Bcl-xL). adooq.comnih.gov The balance and interactions between these proteins are critical determinants of cell fate. researchgate.net Anti-apoptotic proteins function by sequestering pro-apoptotic proteins, preventing their activation. nih.govembopress.org

This compound's mechanism fits directly into this regulatory network. It functions as a mimetic of the inhibitory action of Ku70, which sequesters Bax. adooq.comnih.gov In doing so, it supplements the cell's natural anti-apoptotic defenses. For instance, in some cellular models, treatment with the related Bax inhibitor peptide V5 was shown to increase the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of pro-apoptotic proteins Bax and Bad. apexbt.com By directly targeting and inhibiting Bax, the peptide shifts the balance within the BCL-2 network towards survival, preventing the downstream cascade leading to cell death.

| Protein Family | Key Members | Role in Apoptosis | Interaction with this compound |

| BCL-2 Family (Anti-apoptotic) | Bcl-2, Bcl-xL | Inhibit apoptosis by binding to and sequestering pro-apoptotic proteins like Bax. | The peptide's action complements the function of these proteins by independently inhibiting Bax. |

| BCL-2 Family (Pro-apoptotic) | Bax, Bak, Bad | Promote apoptosis. Bax translocates to mitochondria to initiate MOMP. | The peptide directly binds to Bax, preventing its translocation and activation, thus blocking its pro-apoptotic function. adooq.comadooq.com |

| Other Regulatory Proteins | Ku70 | Binds to Bax in the cytosol, preventing its translocation and activation. | The peptide is derived from the Bax-binding domain of Ku70 and mimics its inhibitory function. adooq.comnih.gov |

Interactions within the BCL-2 Family Regulatory Network

Impact on Bax/Bcl-xL Protein Ratio

The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-xL is a crucial determinant of a cell's fate. A high Bax/Bcl-xL ratio promotes mitochondrial membrane permeabilization and apoptosis, while a low ratio favors cell survival. nih.govnih.gov In pathological conditions like chronic myeloid leukemia, a low Bax/Bcl-xL ratio is associated with disease progression and drug resistance. nih.gov

Bax inhibitor peptides modulate this critical ratio primarily by targeting the Bax protein. While direct studies detailing the effect of this compound on the Bax/Bcl-xL ratio are specific, research on the closely related Bax inhibitor peptide V5, which shares a similar origin and function, provides significant insights. biocrick.comadooq.com Studies on V5 have shown that it downregulates the expression of the apoptosis-inducing protein Bax while simultaneously upregulating the expression of anti-apoptotic proteins like Bcl-2. biocrick.commedchemexpress.com For instance, treatment with peptide V5 in one model resulted in a 10-fold reduction in Bax expression and a 3-fold increase in Bcl-2 expression. biocrick.com This dual action effectively decreases the Bax/Bcl-2 (or Bcl-xL) ratio, tipping the cellular balance towards survival.

This modulation is a key aspect of the peptide's function. By preventing the activation and translocation of Bax, the peptide ensures that the anti-apoptotic Bcl-2 family members, such as Bcl-xL, are more effective at preserving mitochondrial integrity. nih.govaacrjournals.org The inhibition of Bax prevents it from forming pores in the mitochondrial outer membrane, a process that is normally opposed by Bcl-xL. nih.govaacrjournals.org

| Peptide | Target Protein | Effect on Protein Expression | Fold Change | Reference |

|---|---|---|---|---|

| Bax Inhibitor Peptide V5 | Bax | Downregulation | ~10-fold decrease | biocrick.com |

| Bax Inhibitor Peptide V5 | Bcl-2 | Upregulation | ~3-fold increase | biocrick.com |

| Bax Inhibitor Peptide V5 | Bad | Downregulation | ~30-fold decrease | biocrick.com |

Specificity for Bax-Mediated Apoptosis Pathways

This compound exhibits a high degree of specificity for apoptotic pathways that are dependent on the Bax protein. adooq.comadooq.com Apoptosis can be initiated through various signaling cascades, but the pathway involving Bax is a central part of the mitochondrial, or intrinsic, pathway. patsnap.com In response to cellular stress, Bax undergoes a conformational change, moves to the mitochondrial outer membrane, and oligomerizes to form pores, leading to the release of pro-apoptotic factors like cytochrome c. patsnap.comnih.govahajournals.org

The specificity of Bax inhibitor peptides stems from their direct interaction with the Bax protein, preventing these initial activation steps. nih.gov Research on the related peptide V5 demonstrated that it did not suppress apoptosis induced by stimuli in cells that were deficient in Bax, confirming that the peptide's inhibitory action is contingent on the presence of Bax. biocrick.com This highlights that the peptide does not act as a general apoptosis inhibitor but specifically targets the Bax-dependent mechanism.

Further evidence for this specificity comes from studies where a Bax-inhibiting peptide was used to probe the mechanisms of cell death in neonatal hypoxic-ischemic brain injury. ahajournals.org The study hypothesized that pharmacological inhibition of Bax could be neuroprotective because this form of injury is predominantly Bax-dependent. ahajournals.org Treatment with the Bax-inhibiting peptide resulted in reduced brain injury, and this protection was directly associated with a decrease in Bax activation and the subsequent release of mitochondrial pro-apoptotic proteins. ahajournals.org This demonstrates the peptide's targeted engagement with the Bax-mediated cell death cascade. The peptide works by inhibiting the conformational changes and mitochondrial translocation of Bax, thus blocking the pathway at a critical juncture without affecting other cell death mechanisms. nih.gov

| Experimental Model | Key Finding | Implication for Specificity | Reference |

|---|---|---|---|

| Bax-deficient cells (DU145) | Bax inhibitor peptide V5 did not suppress UVC- or STS-induced apoptosis. | The peptide's anti-apoptotic effect is dependent on the presence of Bax. | biocrick.com |

| Neonatal hypoxic-ischemic brain injury model | Bax-inhibiting peptide treatment reduced Bax activation and mitochondrial permeabilization. | The therapeutic effect is directly linked to the inhibition of the Bax-mediated apoptotic pathway. | ahajournals.org |

Cellular and Functional Effects in Preclinical Models

Broad Cytoprotective Properties

Bax inhibitor peptide P5 has demonstrated the ability to protect cells from a variety of stimuli that would otherwise lead to apoptosis. This protective effect is tied to its specific mechanism of inhibiting the Bax protein, a key mediator of the mitochondrial pathway of cell death. adooq.com

Protection Against Diverse Apoptotic Stimuli (e.g., UVC, Staurosporine, Cisplatin, Etoposide, Doxorubicin)

In vitro studies have shown that this compound confers significant protection against a wide array of apoptosis-inducing agents. In HeLa cell cultures, the peptide was effective at shielding the cells from apoptosis triggered by both ultraviolet C (UVC) radiation and the protein kinase inhibitor staurosporine. cnreagent.com

Furthermore, the cytoprotective effects of P5 extend to chemotherapeutic agents known to induce apoptosis in cancer cell lines. The peptide successfully inhibited cell death induced by cisplatin, etoposide, and doxorubicin (B1662922) in various cancer cell lines, including U87-MG glioma, MCF-7 breast cancer, and LNCaP prostate cancer cells. cnreagent.com The specificity of this action was demonstrated in studies using Bax-deficient DU145 cells, where the peptide did not suppress apoptosis induced by UVC or staurosporine, indicating that its protective effects are mediated specifically through the inhibition of Bax. cnreagent.com By preventing Bax activation, the peptide also significantly inhibits downstream events in the apoptotic cascade, such as the release of cytochrome c from mitochondria and the activation of caspases. cnreagent.com

| Cell Line | Apoptotic Stimulus | Outcome |

| HeLa | UVC Radiation | Inhibition of apoptosis cnreagent.com |

| HeLa | Staurosporine | Inhibition of apoptosis cnreagent.com |

| U87-MG (Glioma) | Cisplatin | Inhibition of apoptosis cnreagent.com |

| MCF-7 (Breast Cancer) | Etoposide | Inhibition of apoptosis cnreagent.com |

| LNCaP (Prostate Cancer) | Doxorubicin | Inhibition of apoptosis cnreagent.com |

| DU145 (Bax-deficient) | UVC, Staurosporine | No inhibition of apoptosis cnreagent.com |

Dose-Dependent Inhibition of Induced Cell Death

The cytoprotective activity of this compound is dose-dependent. The peptide inhibits the crucial interaction between the Ku70 protein and endogenous Bax in a manner that correlates with the concentration of the peptide applied. cnreagent.com This disruption is a key part of its mechanism for preventing the translocation of Bax to the mitochondria, a critical step in the initiation of apoptosis. adooq.comcnreagent.com

The effective concentration required to protect cells from apoptosis varies depending on the cell type and the intensity of the apoptotic stimulus. For instance, a related Bax Inhibiting Peptide (BIP) requires concentrations ranging from 10 to 400 µM to protect different cells from various cytotoxic stresses. Another variant, BIP-V5, has been shown to reduce cell death in a concentration range of 0-50 µM. medchemexpress.com This variability underscores the dose-dependent nature of the peptide's inhibitory function.

| Peptide Variant | Effective Concentration Range | Context |

| Bax Inhibiting Peptide (BIP) | 10 - 400 µM | Dependent on cell type and apoptotic stimulus |

| Bax Inhibitor Peptide V5 (BIP-V5) | 0 - 50 µM | Reduction of cell death in STF-cMyc cells medchemexpress.com |

Neuroprotection Studies

The role of Bax in neuronal cell death has made it a target for neuroprotective strategies. Bax inhibitor peptides have been evaluated in several preclinical models of neurological injury, demonstrating significant therapeutic potential. nih.govamanote.comxinhuamed.com.cn

Models of Hypoxic-Ischemic Brain Injury in Neonatal Rodents

In neonatal rodent models of hypoxic-ischemic encephalopathy (HIE), a condition that can cause significant brain damage in newborns, Bax inhibitor peptides have shown substantial neuroprotective effects. nih.govresearchgate.net Mitochondrial permeabilization in this type of brain injury appears to be primarily dependent on Bax, making it a suitable model for testing Bax-specific inhibitors. nih.gov

Reduction of Brain Injury and White Matter Damage

The protective effects also extend to the brain's white matter, which is crucial for neuronal communication. Quantification of myelin basic protein and neurofilament, key components of white matter, revealed that the peptide treatment reduced white matter injury. nih.gov This preservation of brain tissue is associated with a reduction in Bax activation, mitochondrial permeabilization, and the subsequent activation of downstream caspases. nih.gov

| Parameter | Finding | Model System |

| Brain Injury Volume | 41.2% reduction | Postnatal day 9 mice, 5 days post-hypoxic-ischemic injury nih.gov |

| White Matter Injury | Reduced damage | Based on myelin basic protein and neurofilament quantification nih.gov |

| Apoptotic Markers | Reduced Bax activation, mitochondrial permeabilization, and caspase activation | Postnatal day 9 mice post-hypoxic-ischemic injury nih.gov |

Improvement of Sensorimotor and Memory Functions

Beyond the structural preservation of brain tissue, Bax inhibitor peptide treatment has been shown to lead to long-term functional improvements. nih.gov In neonatal mice subjected to hypoxic-ischemic injury, peptide administration resulted in enhanced sensorimotor and memory functions when assessed seven weeks after the initial injury. nih.govnih.gov

The functional recovery was evaluated using standardized behavioral tests, such as the cylinder test for sensorimotor function and the trace fear conditioning test for memory. nih.gov Similarly, in rat models of global cerebral ischemia, a Bax-inhibiting peptide improved spatial learning and memory performance in the Morris water maze test. nih.gov These findings suggest that the neuroprotective effects of inhibiting Bax translate into meaningful functional recovery. nih.govnih.gov

| Functional Domain | Test | Outcome | Model System |

| Sensorimotor Function | Cylinder Test | Improvement observed at 7 weeks post-injury nih.gov | Neonatal mice post-hypoxic-ischemic injury |

| Memory Function | Trace Fear Conditioning | Improvement observed at 7 weeks post-injury nih.gov | Neonatal mice post-hypoxic-ischemic injury |

| Spatial Learning & Memory | Morris Water Maze | Improved performance nih.gov | Adult rats post-global cerebral ischemia |

Models of Neurodegenerative Disorders (e.g., Parkinson's Disease)

In preclinical models of Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons, Bax inhibitor peptides have shown significant neuroprotective capabilities.

Studies utilizing the 6-hydroxydopamine (6-OHDA) induced Parkinson's disease model in rats have demonstrated the efficacy of a Bax-inhibiting peptide, Bip-V5. Intrastriatal pre-administration of Bip-V5 was found to significantly decrease amphetamine-induced rotational behavior, a key indicator of motor asymmetry and dopaminergic deficit in this model. apexbt.comnih.gov Furthermore, the peptide treatment led to a reduction in the loss of nigral dopaminergic neurons. apexbt.comnih.gov

Mechanistically, Bip-V5 was shown to inhibit both caspase-dependent and apoptosis-inducing factor (AIF)-dependent apoptosis pathways. apexbt.com This was evidenced by a significant decrease in the expression of activated caspase-9 and activated caspase-3, as well as a reduction in the enhanced expression and nuclear translocation of AIF in the substantia nigra pars compacta. apexbt.com These findings underscore the peptide's ability to interfere with key molecular cascades leading to the death of dopaminergic neurons.

Another peptide, TFP5/TP5, which selectively inhibits Cdk5/p25 hyperactivation, has also demonstrated neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. nih.govnih.gov Treatment with this peptide effectively blocked the degeneration of dopamine (B1211576) neurons in the substantia nigra pars compacta and prevented the loss of striatal dopamine and its metabolites. nih.gov The neuroprotective action of TFP5/TP5 was associated with a significant reduction in neuroinflammation and apoptosis, including the inhibition of increased levels of caspase-3 and cytochrome c, and an increase in the expression of the anti-apoptotic protein Bcl-2. nih.gov

| Peptide | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Bip-V5 | 6-OHDA rat model | Decreased amphetamine-induced rotation; Reduced loss of nigral dopaminergic neurons. apexbt.comnih.gov | Inhibition of caspase-9, caspase-3, and AIF activation. apexbt.com |

| TFP5/TP5 | MPTP mouse model | Blocked degeneration of dopaminergic neurons; Prevented loss of striatal dopamine; Ameliorated behavioral deficits. nih.govnih.gov | Inhibition of Cdk5/p25 hyperactivation; Reduction in neuroinflammation and apoptosis. nih.govnih.gov |

Retinal Cell Protection (e.g., Optic Nerve Injury, Hypoxic-Ischemic Retinal Injury, Glaucoma Context)

The inhibition of Bax has been identified as a promising strategy for protecting retinal ganglion cells (RGCs), the neurons responsible for transmitting visual information from the eye to the brain. In models of glaucoma, a condition often associated with elevated intraocular pressure leading to RGC death, genetic deletion of Bax has been shown to prolong RGC survival. researchgate.net While axonopathy may persist, the protection of the RGC body and its dendritic structures is a significant finding. researchgate.net Studies in inducible models of glaucoma have demonstrated that Bax contributes to the degeneration of RGC dendrites, and its absence preserves the integrity of these structures. researchgate.net

In the context of acute optic nerve injury, lowering the quantity of BAX in RGCs has been shown to be neuroprotective. nih.gov This suggests that even partial inhibition of Bax could delay apoptosis following injury. The sustained protection of RGC cell bodies, even when their axons are damaged, highlights the potential for Bax inhibitors to preserve these crucial neurons. nih.govsigmaaldrich.com

Traumatic Brain Injury Context

While direct studies on this compound in adult traumatic brain injury (TBI) models are limited, research in related contexts strongly supports its potential neuroprotective role. TBI is known to upregulate Bax expression, contributing to secondary neuronal cell death. nih.gov In a neonatal mouse model of hypoxic-ischemic (HI) brain injury, which shares pathological features with TBI, a cell-penetrating Bax-inhibiting peptide (BIP) demonstrated significant neuroprotection. nih.gov

Intracerebroventricular administration of BIP immediately before the HI event resulted in a 41.2% reduction in brain injury five days later. nih.gov The peptide was also found to reduce white matter injury, as evidenced by the preservation of myelin basic protein and neurofilaments. nih.gov Importantly, BIP treatment led to improvements in both sensorimotor and memory functions when assessed seven weeks after the injury. nih.gov The protective effects were associated with a reduction in Bax activation, mitochondrial permeabilization, and the activation of downstream caspases. nih.gov These findings in a neonatal brain injury model suggest that a similar therapeutic approach with Bax inhibitor peptides could be beneficial in mitigating the neuronal damage that occurs following traumatic brain injury in adults.

Global Cerebral Ischemia Models

In models of global cerebral ischemia, which mimics conditions like cardiac arrest, post-treatment with a Bax-inhibiting peptide has been shown to significantly reduce neuronal death and improve behavioral outcomes. medchemexpress.comrndsystems.com A study using the pentapeptide VPALR, derived from the rat Ku70-Bax inhibiting domain, demonstrated its ability to permeate hippocampal neurons and bind to the Bax protein in vivo. medchemexpress.comrndsystems.com

When administered one hour after the ischemic event, the peptide reduced delayed neuronal damage in the hippocampal CA1 region by approximately 78%. medchemexpress.comrndsystems.com This neuroprotection was accompanied by a marked reduction in ischemia-induced apoptotic neuronal death. medchemexpress.comrndsystems.com Mechanistically, the peptide attenuated Bax activation and its translocation to the mitochondria, which in turn reduced the release of cytochrome c into the cytosol and decreased the activation of caspase-3. medchemexpress.comrndsystems.com Furthermore, rats treated with the Bax-inhibiting peptide showed improved spatial learning and memory performance in the Morris water maze, indicating a preservation of cognitive function. medchemexpress.comrndsystems.com

| Peptide | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| VPALR | Rat model of global cerebral ischemia | Reduced delayed neuronal damage by ~78%; Decreased apoptotic neuronal death; Improved spatial learning and memory. medchemexpress.comrndsystems.com | Attenuated Bax activation and mitochondrial translocation; Reduced cytochrome c release; Decreased caspase-3 activation. medchemexpress.comrndsystems.com |

Ischemia-Reperfusion Injury Research

Cardioprotective Implications

The role of apoptosis in myocardial ischemia-reperfusion injury is well-established, making the inhibition of pro-apoptotic proteins like Bax a logical therapeutic target. While direct and extensive preclinical studies on the cardioprotective effects of this compound are not as prevalent as in neurological models, the underlying principles strongly suggest its potential benefit. Ischemia-reperfusion injury in the heart is known to trigger the intrinsic apoptotic pathway, where Bax plays a pivotal role. nih.gov

The translocation of Bax to the mitochondria during reperfusion leads to the release of cytochrome c and the subsequent activation of caspases, culminating in cardiomyocyte death. nih.gov Therefore, a peptide that can inhibit Bax activation and translocation holds significant promise for reducing myocardial infarct size and preserving cardiac function following an ischemic event. The development of therapeutic peptides aimed at mitigating apoptosis is an active area of research in cardioprotection. nih.gov The success of Bax inhibitor peptides in preventing apoptosis in neuronal cells provides a strong rationale for their investigation in the context of myocardial ischemia-reperfusion injury.

Potential for Improving Organ Transplantation Outcomes

The viability of organs and cells ex vivo is a critical limiting factor in transplantation medicine. A significant obstacle is the cell death that occurs during the period between organ procurement from a donor and transplantation into a recipient. This damage is often exacerbated by ischemia/reperfusion injury upon restoration of blood flow. Research in preclinical models has highlighted the potential of Bax inhibitor peptides (BIPs), including P5, to mitigate these challenges.

Bax-induced apoptosis is a major contributor to cell death in the context of ischemia/reperfusion. nih.gov Pharmacological inhibition of Bax, therefore, presents a promising strategy to protect tissues and improve transplant success. In an experimental model, a Bax inhibitor peptide demonstrated the ability to protect transplanted monkey kidney cells, providing a proof-of-principle that blocking this apoptotic pathway can enhance the health of transplanted organs. nih.gov

Cancer Research Context

The regulation of apoptosis is a cornerstone of cancer research, as many cancers develop mechanisms to evade this programmed cell death pathway. The pro-apoptotic protein Bax is a central figure in the intrinsic apoptotic pathway, and its activity is often dysregulated in cancer cells.

Inhibition of Apoptosis in Specific Cancer Cell Lines (e.g., PC-3 Prostate Cancer, U87-MG Glioma, MCF-7 Breast Cancer, LNCaP Prostate Cancer)

While research on this compound is ongoing, the foundational role of Bax in the apoptosis of various cancer cell lines is well-established, indicating the peptide's potential therapeutic relevance. Inhibiting Bax is expected to block apoptosis and promote cell survival, a function that is explored in research to understand and potentially overcome resistance to cancer therapies that rely on inducing apoptosis.

Prostate Cancer (PC-3 and LNCaP): In prostate cancer cells, the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is critical for cell fate. Studies on the hormone-dependent LNCaP cell line have shown that inducing apoptosis involves altering the Bcl-xL:Bax ratio and promoting Bax translocation to the mitochondria. This highlights Bax as a key mediator in the apoptotic process of these cells. Similarly, in the more apoptosis-resistant PC-3 cell line, modulating the expression of Bax regulators has been shown to sensitize the cells to apoptosis. Therefore, a direct inhibitor like this compound would be expected to counteract these apoptotic signals and protect prostate cancer cells from cell death.

Glioma (U87-MG): The Bax:Bcl-2 ratio is a known regulator of apoptosis in human glioblastoma U87-MG cells. Therapeutic agents that induce apoptosis in these cells often do so by altering the levels of these regulatory proteins. Consequently, the application of a Bax-specific inhibitor like P5 would likely confer resistance to such apoptosis-inducing treatments by preventing Bax activation.

Breast Cancer (MCF-7): In MCF-7 breast cancer cells, which often exhibit weak endogenous Bax expression, the levels of Bax are a key determinant of sensitivity to apoptosis-inducing stimuli like radiation and chemotherapy. Studies have demonstrated that overexpressing Bax makes these cells significantly more sensitive to such treatments. This indicates that inhibiting the existing Bax protein with this compound would likely have a protective, anti-apoptotic effect, making the cells more resistant to treatments that rely on the mitochondrial pathway of apoptosis.

Table 1: Role of Bax in Apoptosis of Specific Cancer Cell Lines

| Cell Line | Cancer Type | Role of Bax in Apoptosis | Predicted Effect of this compound |

|---|---|---|---|

| PC-3 | Prostate Cancer | Key mediator of apoptosis; overcoming resistance often involves modulating Bax regulators. | Inhibition of apoptosis, promotion of cell survival. |

| U87-MG | Glioma | The Bax:Bcl-2 ratio is a critical determinant of apoptosis induction. | Blockade of the mitochondrial apoptotic pathway. |

| MCF-7 | Breast Cancer | Bax levels determine cellular sensitivity to radiation and chemotherapy-induced apoptosis. | Protection from apoptosis, increased resistance to certain therapies. |

| LNCaP | Prostate Cancer | Apoptosis is mediated by the dissociation of Bax from Bcl-xL and its translocation to mitochondria. | Prevention of Bax translocation and subsequent apoptosis. |

Modulation of TWEAK-Induced Apoptosis

The tumor necrosis factor (TNF)-like weak inducer of apoptosis (TWEAK) is a cytokine that can trigger cell death in certain cancer cells. The signaling pathway initiated by TWEAK is complex, involving both extrinsic and intrinsic apoptotic pathways. nih.govnih.gov

The TWEAK signal ultimately leads to the activation of caspase-8. nih.govnih.gov Activated caspase-8 can then cleave the protein Bid into a truncated form, tBid. This truncated protein, tBid, serves as a bridge to the intrinsic, or mitochondrial, pathway of apoptosis by directly engaging and activating Bax. nih.gov The activation of Bax is a critical step, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of executioner caspases that dismantle the cell. nih.gov

Preclinical studies have shown that the depletion of Bax using siRNA provides protection against TWEAK-induced cell death. nih.govnih.gov This demonstrates the essential role of Bax in executing the apoptotic program initiated by TWEAK. Therefore, by directly binding to and inhibiting Bax, this compound is positioned to modulate and suppress TWEAK-induced apoptosis by preventing the crucial step of mitochondrial engagement. nih.govnih.gov

Role in Cellular Stress Response Modulation

Cells are equipped with sophisticated stress response pathways to cope with damaging stimuli such as DNA damage, oxidative stress, or endoplasmic reticulum (ER) stress. biorxiv.org The pro-apoptotic protein Bax is a key player in these pathways, often acting as a final executioner when cellular damage is deemed irreparable. biorxiv.org

A central regulator of the cellular stress response is the tumor suppressor protein p53. In response to significant cellular stress, p53 can transcriptionally upregulate the expression of Bax. biorxiv.org This increase in Bax protein levels primes the cell for apoptosis. Furthermore, p53 can directly translocate to the mitochondria to interact with Bcl-2 family proteins, further promoting the activation of Bax. This collaboration between p53 and Bax is a critical axis in determining cell fate following stress. biorxiv.org

This compound, by directly targeting Bax, can modulate this stress response. By preventing the conformational change and subsequent activation of Bax, the peptide can uncouple the stress signal from the execution of apoptosis. nih.govresearchgate.net This has been observed in models of polyglutamine (PolyQ) disorders, where cellular stress promotes Bax activation. The application of a Bax Inhibiting Peptide was shown to prevent the Bax conformational change induced by the expression of the disease-related protein. nih.gov This intervention effectively rescues cells from the apoptotic pathway, demonstrating the peptide's ability to modulate the cellular response to severe and chronic stress.

Peptide Design, Modification, and Delivery Strategies in Research

Rational Design Principles of Bax Inhibitor Peptides

The rational design of Bax inhibitor peptides often begins with mimicking the natural interaction partners of Bax. Bax, a pro-apoptotic protein, is regulated by interactions with other proteins from the Bcl-2 family. rsc.org A crucial element in these interactions is the BH3 domain, a helical region found in pro-apoptotic proteins that binds to a hydrophobic groove on the surface of anti-apoptotic proteins and Bax itself.

Bax Inhibitor Peptides (BIPs) have been developed based on the Bax-binding domain of Ku70, a protein involved in DNA repair and the regulation of apoptosis. nih.gov Ku70 protects cells from Bax-mediated cell death by binding to and inhibiting the pro-apoptotic protein Bax in the cytosol. nih.gov The Bax binding domain was identified as a sequence of five amino acids in the C-terminus of Ku70. nih.gov Synthetic penta-peptides derived from this domain, such as P5, have demonstrated cell-penetrating and cytoprotective activities. nih.gov

Another approach involves designing peptides that mimic the function of Mcl-1, a natural inhibitor of Bax. uva.nl These peptides are designed to bind with high affinity to Bax, targeting key regions involved in apoptosis, such as its hydrophobic canonical groove. uva.nl The design process often starts from the crystal structures of known protein complexes, such as affimers bound to Bcl-2 proteins, to create a structural foundation for the new peptides. rsc.orgresearchgate.net

Cell Permeability and Cell-Penetrating Peptide (CPP) Characteristics of P5

A significant challenge in developing peptide-based therapeutics is ensuring their ability to cross the cell membrane to reach intracellular targets. Bax inhibitor peptide P5 and related peptides, often referred to as Cell-Penetrating Penta-peptides (CPP5s), have been shown to possess inherent cell-penetrating capabilities. nih.gov These peptides can enter cells when simply added to the culture medium, a crucial characteristic for their potential therapeutic application. nih.govnih.gov

The precise mechanisms by which CPP5s like P5 enter cells are still under investigation, and multiple pathways may be involved. nih.govnih.gov Research suggests that their uptake is not solely dependent on the well-characterized endocytotic pathways. scienceopen.com

Studies have indicated the existence of both ATP-dependent and ATP-independent mechanisms for the cellular uptake of Bax Inhibiting Peptides. researchgate.net The ability of these peptides to accumulate in the cytoplasm at both 4°C and 37°C suggests an energy-independent pathway. researchgate.net However, the dose-dependent increase in uptake at 37°C points to an additional energy-dependent process. researchgate.net

Experiments using various inhibitors of endocytosis and pinocytosis have shown that these pathways may only play a minor role in the cellular entry of CPP5s. scienceopen.com For instance, only cytochalasin D, an inhibitor of actin polymerization, showed a partial suppression of CPP5 entry. scienceopen.com Furthermore, these peptides were able to enter proteoglycan-deficient cells, suggesting that interaction with cell surface proteoglycans may not be the primary route of entry, unlike some other cell-penetrating peptides. scienceopen.comnih.gov

The proposed mechanisms for CPP uptake generally fall into two categories:

Direct Membrane Translocation: This involves the peptide directly crossing the lipid bilayer, potentially through models like pore formation or local membrane destabilization. nih.govnih.gov

Endocytosis: This involves the cell engulfing the peptide through vesicle formation, which is an energy-dependent process. nih.govnih.gov

Beyond their own cell-penetrating ability, CPP5s have demonstrated protein transduction activity, meaning they can carry larger cargo molecules, such as proteins, into cells. nih.govnih.gov This property significantly broadens their potential utility as non-toxic drug delivery tools. nih.gov

In research models, CPP5 sequences have been fused to Green Fluorescent Protein (GFP). nih.gov When these GFP-CPP5 fusion proteins were added to cell cultures, they were successfully delivered into the cells. nih.gov Similarly, studies using a Cre-inducible GFP expression system showed that CPP5s fused to Cre recombinase could enter the cells and activate GFP expression, confirming their ability to transport functional proteins. scienceopen.com While effective, research also indicates that the cargo delivery activity of CPP5s may be weaker than that of highly cationic peptides like TAT. nih.gov

Related Bax Inhibitor Peptides (e.g., V5, VPALR) in Research

Bax Inhibitor Peptides (BIPs) are a class of cell-penetrating peptides designed from the Bax-binding domain of the Ku70 protein, a multifunctional protein involved in DNA repair and the regulation of apoptosis. nih.govnih.gov Ku70 protects cells from Bax-mediated cell death by binding to and inhibiting the pro-apoptotic protein Bax in the cytosol. nih.gov Researchers have developed various BIPs based on the Ku70 Bax-binding domain from different species. nih.govnih.gov These peptides are designed to be cell-permeable and to inhibit the conformational change and translocation of Bax to the mitochondria, a key step in the intrinsic apoptosis pathway. nih.govapexbt.com

Bax Inhibitor Peptide V5 One of the most extensively studied related peptides is Bax Inhibitor Peptide V5 (BIP-V5). apexbt.commedchemexpress.comabmole.com This pentapeptide (sequence: VPMLK) is derived from the human Ku70 protein. nih.gov In research settings, BIP-V5 has been shown to protect cells from apoptosis induced by various stimuli, such as UVC radiation and staurosporine (STS). apexbt.com Its inhibitory action is specific to Bax-mediated apoptosis, as it does not suppress cell death in cells lacking Bax. apexbt.com

Studies have demonstrated that BIP-V5 treatment can modulate the expression of other Bcl-2 family proteins. For instance, in a mouse model, treatment with BIP-V5 led to an upregulation of the anti-apoptotic proteins XIAP and Bcl-2, and a downregulation of the apoptosis-inducing proteins Bax, Bad, and NF-κB-p65. apexbt.comabmole.com This peptide has been used in various research models, including studies on islet transplantation, where it was found to improve islet function and insulin secretion. medchemexpress.comabmole.com

VPALR and Other Variants Another notable Bax inhibitor peptide is VPALR, which was designed from the Bax-binding domain of rat Ku70. nih.gov Like other BIPs, VPALR can bind to human Bax and rescue human cells from Bax-mediated cell death. nih.gov The development of these species-specific variants, such as VPTLK from mouse Ku70, has allowed researchers to investigate the nuances of Bax inhibition across different experimental systems. nih.gov These peptides, along with scrambled sequences used as negative controls, are collectively referred to as cell-penetrating penta-peptides (CPP5s). nih.govnih.gov Their ability to enter cells without a dedicated delivery vehicle makes them valuable tools for studying apoptosis in cell culture. nih.gov

| Peptide Name | Sequence | Origin | Key Research Findings |

|---|---|---|---|

| This compound | PMLKE | Human Ku70 | Inhibits Bax translocation to mitochondria and Bax-mediated apoptosis. adooq.com |

| Bax Inhibitor Peptide V5 | VPMLK | Human Ku70 | Protects cells from UVC- and STS-induced apoptosis; modulates expression of Bcl-2 family proteins. nih.govapexbt.com |

| VPALR | VPALR | Rat Ku70 | Binds to human Bax and can rescue human cells from Bax-mediated cell death. nih.gov |

| VPTLK | VPTLK | Mouse Ku70 | Noted for good stability during long-term storage in research applications. nih.gov |

Considerations for Peptide Stability and Storage in Research Settings

Proper handling and storage of synthetic peptides like the this compound and its analogues are critical for maintaining their biological activity and ensuring the reproducibility of research findings. nih.govmedchemexpress.comabmole.comadooq.com

Lyophilized Peptides Upon receipt, lyophilized (freeze-dried) peptides should be stored in a desiccated environment at -20°C or -80°C. nih.govadooq.comrndsystems.com When stored correctly as a dry powder, these peptides can remain stable for extended periods, with some sources indicating stability for a year or longer. nih.govadooq.com

Peptide Solutions For experimental use, stock solutions are typically prepared by dissolving the peptide in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile water. nih.gov These stock solutions should be stored at -20°C or -80°C. nih.govmedchemexpress.comadooq.com It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the peptide and reduce its efficacy. nih.govadooq.com While some peptides have shown stability after several freeze-thaw cycles, minimizing them is a best practice. nih.gov Once in solution, the stability period is generally shorter than in lyophilized form; for instance, some suppliers recommend using the solution within one month when stored at -20°C. medchemexpress.comadooq.com

In a research context, the stability of the peptide in cell culture medium is also an important factor. Studies have shown that Bax inhibitor peptides can remain active in culture medium for more than three days, allowing for sustained inhibition of Bax in longer-term experiments. nih.gov

| Form | Recommended Storage Temperature | Common Solvents | Key Considerations |

|---|---|---|---|

| Lyophilized Powder | -20°C or -80°C | N/A | Keep desiccated to prevent degradation from moisture. adooq.com Stable for 36 months under these conditions. adooq.com |

| Stock Solution | -20°C or -80°C | DMSO, Water | Aliquot to avoid multiple freeze-thaw cycles. nih.govadooq.com Shorter stability than lyophilized form (e.g., use within 1 month). medchemexpress.comadooq.com |

Methodologies for Investigating Bax Inhibitor Peptide P5

In Vitro Cellular Assays

In vitro studies are fundamental to understanding the cellular and molecular impact of Bax inhibitor peptide P5. These assays provide a controlled environment to dissect the peptide's specific interactions and effects on apoptotic pathways.

A variety of human and rodent cell lines are utilized to study the effects of Bax inhibitor peptides. The choice of cell model often depends on the specific research question, such as investigating the peptide's efficacy in a particular cancer type or its fundamental mechanism in a well-characterized cell line. For instance, HEK293T cells have been used to assess the cytoprotective effects of Bax-inhibiting peptides against overexpressed Bax.

Commonly used cell lines include:

HeLa (Human cervical cancer cells): A widely used model for studying apoptosis.

HEK293T (Human embryonic kidney cells): Often used for protein overexpression studies.

PC-3 (Human prostate cancer cells): A model for androgen-independent prostate cancer.

U87-MG (Human glioblastoma cells): A common model for brain cancer research.

MCF-7 (Human breast cancer cells): An estrogen receptor-positive breast cancer cell line.

LNCaP (Human prostate cancer cells): An androgen-sensitive prostate cancer cell line.

Bax-deficient cells: These cells are crucial for confirming that the peptide's effects are specifically mediated through the inhibition of Bax.

Primary cells: The use of primary cells, such as lung endothelial cells, allows for the study of the peptide's effects in a more physiologically relevant context. rndsystems.com

Several techniques are employed to quantify the extent of apoptosis in cells treated with this compound. These methods often rely on detecting key cellular changes that occur during the apoptotic process.

Flow Cytometry of DNA Content: This technique measures the DNA content of individual cells, allowing for the identification of apoptotic cells with fragmented DNA, which appear as a "sub-G1" peak on a DNA content histogram.

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. abcam.com Annexin V is a protein that specifically binds to PS and, when conjugated to a fluorescent dye, can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy. abcam.comkumc.edunih.gov This method is often combined with a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). abcam.comnih.gov

DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized by running extracted DNA on an agarose (B213101) gel, where a characteristic "ladder" pattern indicates apoptosis.

Table 1: Common Apoptosis Assessment Techniques

| Technique | Principle | Stage of Apoptosis Detected |

| Flow Cytometry of DNA Content | Measures cellular DNA content to identify cells with fragmented DNA (sub-G1 peak). | Late |

| Annexin V Staining | Detects the externalization of phosphatidylserine on the cell surface. abcam.com | Early |

| DNA Fragmentation Analysis | Visualizes the cleavage of DNA into a characteristic ladder pattern. | Late |

Western blotting is a key technique used to analyze the levels and activation status of proteins involved in the apoptotic cascade following treatment with this compound. This allows researchers to confirm the peptide's mechanism of action at the molecular level.

Key proteins analyzed include:

Bax: To assess the total levels of the pro-apoptotic protein Bax.

Bcl-xL: To examine the expression of this anti-apoptotic protein. nih.gov

Caspase-3 fragments: The cleavage of pro-caspase-3 into its active fragments is a central event in the execution phase of apoptosis. Detecting these fragments indicates the activation of the caspase cascade. nih.gov

Studies have shown that treatment with a Bax inhibitor peptide can upregulate the expression of anti-apoptotic proteins like Bcl-2 and XIAP, while downregulating apoptosis-inducing proteins such as Bax and Bad. medchemexpress.com

Since Bax's primary role in apoptosis is to permeabilize the mitochondrial outer membrane, assessing mitochondrial integrity is crucial for evaluating the efficacy of Bax inhibitor peptides. nih.gov

Mitochondrial Permeabilization: Assays can be used to measure the permeability of the mitochondrial membrane to various molecules. A decrease in permeabilization in the presence of the peptide would indicate its inhibitory effect on Bax.

Cytochrome c Release: A key consequence of Bax-mediated mitochondrial outer membrane permeabilization is the release of cytochrome c from the intermembrane space into the cytosol. nih.govnih.gov This event is a critical trigger for the activation of the caspase cascade. nih.gov The amount of cytochrome c in the cytosolic fraction of cells can be measured by techniques such as Western blotting to determine if the Bax inhibitor peptide can prevent its release. nih.govnih.gov Studies have demonstrated that Bax can directly induce the release of cytochrome c from isolated mitochondria, and this release can be blocked by the anti-apoptotic protein Bcl-xL. nih.gov

Understanding how this compound interferes with the protein-protein interactions that regulate apoptosis is essential.

Co-immunoprecipitation for Ku70-Bax: Bax inhibitor peptides were designed based on the Bax-binding domain of Ku70. rndsystems.com Co-immunoprecipitation assays can be used to determine if the peptide disrupts the interaction between Ku70 and Bax.

Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Förster Resonance Energy Transfer (FRET), and Nuclear Magnetic Resonance (NMR) for BCL-2 family proteins: These biophysical techniques can provide detailed quantitative information about the binding affinity and kinetics of the peptide's interaction with Bax and other BCL-2 family proteins. This helps to confirm a direct binding mechanism and can be used to screen for more potent inhibitor peptides.

To confirm that Bax inhibitor peptides can enter cells to reach their intracellular target, they are often chemically synthesized with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC).

FITC-CPP5: By incubating cells with a FITC-labeled version of the peptide (e.g., FITC-CPP5), researchers can visualize its cellular uptake using fluorescence microscopy. nih.gov Flow cytometry can also be used to quantify the percentage of cells that have taken up the fluorescent peptide and the intensity of the fluorescence per cell. researchgate.net These studies have shown that cell-penetrating penta-peptides can be detected within cells after just a few hours of incubation. nih.gov

In Vivo Preclinical Models

A range of rodent models are employed to study the neuroprotective effects of this compound across different types of neurological damage. These models are selected for their ability to replicate specific aspects of human conditions, such as ischemic stroke, Parkinson's disease, and neonatal brain injury.

Rodent Models of Neurological Injury (e.g., Neonatal Hypoxic-Ischemic Mice, 6-Hydroxydopamine Parkinson's Model Rats, Global Cerebral Ischemia Rats)

Neonatal Hypoxic-Ischemic Mice: This model is used to simulate brain injury in newborns due to oxygen deprivation. In these studies, postnatal day 9 mice undergo a procedure to induce hypoxic-ischemic (HI) brain injury. The administration of this compound in this model has been shown to provide neuroprotection and lead to functional improvements. researchgate.net Specifically, at 5 days post-HI, a significant reduction in brain injury is observed in mice treated with the peptide compared to control groups. researchgate.net

6-Hydroxydopamine Parkinson's Model Rats: To investigate the potential of this compound in the context of Parkinson's disease, the 6-hydroxydopamine (6-OHDA) rat model is utilized. This model involves the injection of the neurotoxin 6-OHDA to induce the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease. Pre-administration of a Bax-inhibiting peptide, Bip-V5, has been demonstrated to significantly decrease the loss of nigral dopaminergic neurons in these model rats. ovid.com

Global Cerebral Ischemia Rats: This model replicates the effects of a temporary, widespread disruption of blood flow to the brain. In these experiments, this compound has been shown to reduce neuronal death and behavioral deficits following global cerebral ischemia. nih.gov Post-treatment with the peptide resulted in an approximate 78% reduction in delayed neuronal damage compared to untreated ischemic control animals. nih.gov

Delivery Methods (e.g., Intracerebroventricular Injection)

Intracerebroventricular Injection: A primary method for delivering this compound directly to the central nervous system in these preclinical models is intracerebroventricular (ICV) injection. This technique involves infusing the peptide into the lateral ventricles of the brain. For instance, in studies with neonatal hypoxic-ischemic mice, the peptide is injected intracerebroventricularly immediately before the induction of the hypoxic-ischemic event. researchgate.netnih.gov Similarly, in global cerebral ischemia rat models, the peptide is infused into the left lateral ventricle one hour after the ischemic event. nih.gov This delivery route ensures that the peptide can permeate hippocampal neurons and interact with its target, the Bax protein, within the brain tissue. nih.gov In neonatal rat models of hypoxic-ischemic brain damage, the injection is precisely targeted, with the location being 2.0 mm rostral and 1.5 mm lateral to the lambda, at a depth of 2.0 mm through the skull surface. nih.gov

Assessment of Functional Outcomes (e.g., Sensorimotor and Memory Tests, Morris Water Maze)

To determine the therapeutic efficacy of this compound, a variety of behavioral tests are conducted to assess functional outcomes.

Sensorimotor and Memory Tests: In the neonatal hypoxic-ischemic mouse model, functional recovery is evaluated at 7 weeks post-injury using tests such as the cylinder test and trace fear conditioning. researchgate.net Treatment with this compound has been shown to lead to improvements in both sensorimotor and memory functions. researchgate.net

Morris Water Maze: The Morris water maze is a widely used test to assess spatial learning and memory. In the global cerebral ischemia rat model, this test is used to evaluate the impact of the peptide on cognitive deficits caused by the ischemic event. nih.gov Rats treated with this compound have demonstrated improved performance in the Morris water maze, indicating a mitigation of the spatial learning and memory impairments induced by global cerebral ischemia. nih.gov

Histopathological and Molecular Evaluation of Tissue Injury (e.g., Brain Injury Quantification, Myelin Basic Protein, Neurofilament Quantification, TUNEL Analysis)

Following behavioral assessments, detailed histopathological and molecular analyses are performed to quantify the extent of tissue damage and elucidate the molecular mechanisms of neuroprotection.

Myelin Basic Protein and Neurofilament Quantification: To assess damage to white matter, the levels of myelin basic protein (MBP) and neurofilaments are quantified. In the neonatal mouse model, treatment with this compound was found to reduce white matter injury, as indicated by these protein quantifications. researchgate.net

TUNEL Analysis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) analysis is a method used to detect apoptotic cell death. In global cerebral ischemia rat models, TUNEL analysis revealed that post-treatment with this compound markedly reduced the increase in apoptotic neuronal death in the hippocampal CA1 region that is typically induced by ischemia. nih.gov Similarly, in a neonatal rat model of hypoxic-ischemic brain damage, a significant reduction in TUNEL-positive cells was observed in the hippocampus of peptide-treated animals. nih.gov This reduction in apoptosis is associated with decreased activation of Bax and its translocation to the mitochondria, as well as reduced release of cytochrome c and activation of caspase-3. nih.gov

Interactive Data Tables

Table 1: Summary of In Vivo Preclinical Models for this compound

| Model | Animal | Key Findings | Citation |

| Neonatal Hypoxic-Ischemic Injury | Mice | 41.2% reduction in brain injury; Improved sensorimotor and memory functions. researchgate.net | researchgate.net |

| 6-Hydroxydopamine Parkinson's Model | Rats | Decreased loss of nigral dopaminergic neurons. ovid.com | ovid.com |

| Global Cerebral Ischemia | Rats | ~78% reduction in delayed neuronal damage; Improved spatial learning and memory. nih.gov | nih.gov |

Table 2: Methodologies for Assessing Outcomes of this compound Treatment

| Assessment Method | Model Application | Outcome Measured | Citation |

| Intracerebroventricular Injection | Neonatal HI Mice, Global Cerebral Ischemia Rats | Direct CNS delivery of the peptide. | researchgate.netnih.gov |

| Cylinder Test & Trace Fear Conditioning | Neonatal HI Mice | Sensorimotor and memory functions. | researchgate.net |

| Morris Water Maze | Global Cerebral Ischemia Rats | Spatial learning and memory. | nih.gov |

| Brain Injury Quantification | Neonatal HI Mice | Gross tissue damage. | researchgate.net |

| Myelin Basic Protein & Neurofilament Quantification | Neonatal HI Mice | White matter integrity. | researchgate.net |

| TUNEL Analysis | Global Cerebral Ischemia Rats, Neonatal HI Rats | Apoptotic cell death. | nih.govnih.gov |

Future Directions and Emerging Research Avenues

Elucidation of Specificity and Selectivity Profiles of P5

A crucial avenue for future research is the comprehensive characterization of the specificity and selectivity of Bax inhibitor peptide P5. While P5 was designed to target Bax, a key executor of apoptosis, its precise interaction profile with the entire B-cell lymphoma-2 (Bcl-2) protein family remains to be fully elucidated. nih.govrsc.org The Bcl-2 family comprises a complex network of pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that collectively regulate cell fate. nih.govnih.gov Understanding the binding affinities of P5 to these various proteins is essential for interpreting experimental results accurately and for the development of more refined research tools.

Key research questions that need to be addressed include:

Interaction with Bak: Does P5 exhibit any inhibitory activity towards Bak, the closely related homolog of Bax? While some small-molecule inhibitors have been found to act as dual Bax/Bak inhibitors, the selectivity of P5 for Bax over Bak needs to be quantitatively assessed. nih.gov

Binding to Anti-Apoptotic Proteins: Does P5 interact with anti-apoptotic proteins like Bcl-2 or Bcl-xL? Such interactions could have complex downstream effects, either by interfering with their sequestration of pro-apoptotic proteins or by creating unforeseen off-target effects. researchgate.net

Influence of Post-Translational Modifications: How do post-translational modifications of Bax and other Bcl-2 family proteins affect their interaction with P5? Phosphorylation, for instance, has been shown to switch Bax from a pro-apoptotic to an anti-apoptotic protein, which could alter its affinity for P5. embopress.org

Advanced techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and co-immunoprecipitation assays using a panel of purified Bcl-2 family proteins will be instrumental in mapping the detailed interaction profile of P5. This knowledge will not only refine its use as a specific Bax inhibitor but also guide the design of next-generation peptides with enhanced selectivity.

Advanced Peptide Engineering for Enhanced Activity and Delivery in Research

While P5 has proven effective in laboratory settings, its inherent properties as a linear peptide present limitations for more advanced research applications, such as poor stability and limited cell permeability. nih.govresearchgate.net Advanced peptide engineering strategies offer a promising path to overcome these hurdles and enhance the research utility of Bax-inhibiting peptides.

Current and future engineering approaches include:

Peptide Cyclization: Cyclizing the peptide backbone can increase conformational rigidity and resistance to proteolytic degradation. rsc.org This can lead to a more stable interaction with the target protein and a longer effective half-life in complex biological systems.

Stapled Peptides: This technique involves introducing a synthetic brace ("staple") to lock the peptide into its bioactive alpha-helical conformation, which is often required for binding to Bcl-2 family proteins. nih.gov This can improve target affinity, protease resistance, and cell penetration.

Fusion to Cell-Penetrating Peptides (CPPs): Although P5 is described as cell-permeable, its efficiency can be variable. nih.govtocris.com Fusing P5 to well-characterized CPPs, such as TAT or poly-arginine, could significantly improve its uptake into a wider range of cell types for research purposes. nih.gov

Prodrug Strategies: Modifying the peptide to create a prodrug that is activated only within the target cell or tissue can enhance specificity and reduce potential off-target effects. mdpi.com

These engineered peptides could serve as more potent and reliable research tools, enabling more precise and long-term inhibition of Bax in complex cellular and in vivo models.

| Engineering Strategy | Potential Advantage for Research | Reference |

| Peptide Cyclization | Increased stability, resistance to proteases, and potentially higher binding affinity. | rsc.org |

| Stapled Peptides | Enhanced helicity, improved target binding, and better cell permeability. | nih.gov |

| Fusion to CPPs | Broader and more efficient delivery into various cell types. | nih.gov |

| Prodrug Approach | Increased target specificity and controlled release of the active peptide. | mdpi.com |

Investigation of Crosstalk with Other Cellular Homeostasis Pathways (e.g., Autophagy, Inflammation)

Inhibiting apoptosis, a primary form of programmed cell death, inevitably impacts other fundamental cellular processes. A significant area for future research is to unravel the intricate crosstalk between P5-mediated Bax inhibition and other cellular homeostasis pathways, particularly autophagy and inflammation.

Autophagy: As a cellular recycling and survival mechanism, autophagy can be triggered by cellular stress. When the apoptotic pathway is blocked by P5, cells might upregulate autophagy as an alternative means to cope with stress and damage. Investigating the interplay between Bax inhibition and autophagic flux is critical for understanding the long-term consequences of apoptosis suppression in research models.

Inflammation: Apoptosis is a non-inflammatory process that is crucial for the resolution of inflammation. By preventing apoptotic cell death, P5 could alter the inflammatory landscape. For instance, temporary Bax inhibition has been suggested to mitigate local inflammatory reactions against dying cells. nih.gov Conversely, prolonged inhibition might lead to secondary necrosis, a pro-inflammatory form of cell death. Studies have shown that higher Bax expression in regulatory T cells can increase vascular inflammation, suggesting that modulating Bax activity has direct consequences for inflammatory processes. nih.gov

Exploration in Additional Disease Models and Injury Contexts

The role of Bax-mediated apoptosis is central to the pathology of numerous diseases and injuries. While Bax Inhibitor Peptides (BIPs) have been explored in several contexts, there is vast potential for applying P5 to a broader range of disease models to dissect pathological mechanisms.

Established and Emerging Research Areas for Bax Inhibition:

| Disease/Injury Context | Rationale for P5 Application | Key Findings/Potential | References |

| Neurodegenerative Disorders | Bax is a key contributor to neuronal cell death in conditions like Alzheimer's disease and polyglutamine disorders. | BIPs have been shown to prevent Bax conformational changes induced by polyglutamine expression. | nih.gov |

| Ischemia-Reperfusion (I/R) Injury | Bax-dependent apoptosis is a major driver of cell death following I/R in the brain, heart, and other organs. | P5 and related peptides have shown neuroprotective effects in models of global cerebral ischemia. | nih.govnih.gov |

| Retinal Disorders | Hypoxic-ischemic injury in the retina, implicated in glaucoma, involves Bax-mediated apoptosis of retinal cells. | BIPs protect retinal cells from hypoxic injury. | nih.gov |

| Pulmonary Fibrosis | Temporary inhibition of Bax in lung epithelial cells can help stop local inflammatory reactions that contribute to fibrosis. | BIPs have been shown to attenuate bleomycin-induced lung fibrosis in mouse models. | nih.gov |

| Diabetic Complications | P5 has been used in research models of diabetic nephropathy to study the role of apoptosis. | P5 has been cited in studies investigating apoptosis in diabetic nephropathy. | rndsystems.com |

Future research should expand the use of P5 to investigate the role of Bax in other areas, such as cardiotoxicity induced by chemotherapy, organ transplant rejection, and various forms of acute kidney injury. These studies will further clarify the therapeutic potential of targeting Bax and provide deeper insights into the pathophysiology of these conditions.

Development of Novel Research Tools and Methodologies for Bax Inhibition Studies

The study of Bax inhibition is continually evolving, and there is a persistent need for more sophisticated research tools and methodologies to complement the use of peptide inhibitors like P5. While P5 is a valuable tool for inhibiting Bax function, its utility can be enhanced when combined with novel methods for observing and quantifying the downstream effects of this inhibition.

Emerging research tools and methodologies in this field include:

High-Resolution Imaging: Advanced microscopy techniques, such as Förster resonance energy transfer (FRET) biosensors and super-resolution microscopy, can be used to visualize Bax conformational changes, translocation to the mitochondria, and oligomerization in real-time within living cells. These methods can provide unprecedented spatial and temporal detail on how P5 affects these critical steps.

Novel Small-Molecule Inhibitors: The discovery of new classes of small-molecule Bax inhibitors, such as BAI1, provides alternative and potentially more drug-like tools to study Bax function. nih.govresearchgate.net Comparing the effects of P5 with these small molecules can help to distinguish between different mechanisms of inhibition (e.g., allosteric inhibition vs. blocking translocation).

Advanced In Vitro Assays: The development of more refined cell-free assays, such as liposomal dye release assays, allows for the precise measurement of Bax-mediated membrane permeabilization and its inhibition by compounds like P5. nih.govnih.gov

Computational Modeling: Digital paradigms using molecular dynamics simulations are being developed to design and validate novel peptide-based agents that bind to Bax. rsc.orgrsc.org These computational approaches can predict binding affinities and mechanisms, accelerating the development of new and improved research tools.

By integrating the use of P5 with these cutting-edge methodologies, researchers can gain a more comprehensive and mechanistic understanding of Bax's role in health and disease.

Q & A

Q. What is the molecular mechanism by which Bax inhibitor peptide P5 inhibits apoptosis, and what experimental approaches can validate its specificity?

this compound (BIP P5) prevents Bax translocation from the cytoplasm to mitochondria by competitively disrupting Ku70-Bax interactions, thereby blocking cytochrome c release and caspase activation . To validate specificity, researchers should:

- Use Bax-deficient cell lines (e.g., DU145) as negative controls to confirm Bax dependency.

- Perform co-immunoprecipitation assays to quantify Ku70-Bax binding disruption.

- Monitor mitochondrial membrane potential (ΔΨm) via JC-1 staining after treatment with apoptosis inducers like staurosporine (STS) .

Q. Which in vitro cell models are most appropriate for studying the efficacy of this compound in apoptosis inhibition?

Key models include:

- U87-MG glioblastoma , MCF-7 breast cancer , and LNCaP prostate cancer cells treated with chemotherapeutics (e.g., cisplatin, doxorubicin) .

- HeLa cells exposed to UVC irradiation or STS . These models exhibit Bax-mediated apoptosis, allowing direct assessment of P5’s inhibitory effects via flow cytometry (Annexin V/PI) or caspase-3/7 activity assays .

Q. How can researchers confirm the Bax-dependent mechanism of peptide P5 in experimental settings?

Q. What are the critical considerations for selecting negative controls in studies involving this compound?

The negative control peptide (CAS 1315378-74-5) is essential to rule out nonspecific effects. Key validations include:

Q. How does the amino acid sequence of this compound contribute to its functional specificity compared to other Bax inhibitors like V5?

P5 (sequence: PMLKE) and V5 (VPMLK) derive from distinct regions of Ku70’s Bax-binding domain. Structural differences alter binding kinetics:

- P5’s N-terminal proline enhances conformational stability, while V5’s valine may improve membrane permeability .

- Functional divergence is evident in cell-type-specific efficacy; V5 shows broader activity in neuronal models, whereas P5 is prioritized in epithelial cancers .

Advanced Research Questions

Q. What methodological strategies can resolve contradictions in reported efficacy of this compound across different apoptosis-inducing agents?

Discrepancies often arise from variations in:

Q. What are the optimal concentration ranges and treatment durations for this compound in primary neuronal cultures based on existing protocols?

In primary neurons:

- Pre-treat cells with 10–50 μM P5 for 1–2 hours before apoptosis induction.

- Extend treatment duration to 24 hours for chronic models (e.g., oxidative stress). Validate efficacy via mitochondrial cytochrome c retention assays .

Q. How can researchers differentiate between on-target Bax inhibition and off-target effects when using peptide P5 in complex biological systems?

- Combine P5 with genetic Bax knockout/knockdown and assess rescue of apoptosis.